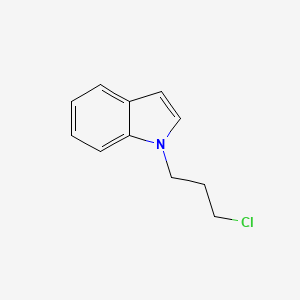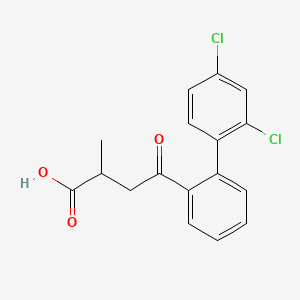![molecular formula C9H8F2O2 B8677074 (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE
Descripción general
Descripción
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluorophenoxy group attached to a methyl group, which is further connected to an oxirane ring. It is primarily used as an intermediate in the synthesis of various pharmaceutical and chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE typically involves the reaction of 3,4-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and halides. The reactions are typically carried out in polar solvents such as water or alcohols at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to prevent over-reduction.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols or ethers, depending on the nucleophile used.
Oxidation: The primary products are diols or carboxylic acids.
Reduction: The main products are alcohols or alkanes, depending on the extent of reduction.
Aplicaciones Científicas De Investigación
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with antifungal and antibacterial properties.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, facilitating the formation of biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
- [(2,3-Difluorophenoxy)methyl]oxirane
- [(4-Bromo-2,3-difluorophenoxy)methyl]oxirane
- [(3,4-Dichlorophenoxy)methyl]oxirane
Uniqueness
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized chemical and pharmaceutical products .
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
2-[(3,4-difluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 |
Clave InChI |
IPISVAVLYKMJFL-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4-trifluoro-N-[(4-methylcyclohexyl)methyl]aniline](/img/structure/B8676992.png)






![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)

![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)


